molecular formula C11H13BrClN B6169876 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 66504-53-8

1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B6169876
CAS No.: 66504-53-8
M. Wt: 274.6
InChI Key:
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Description

1-(4-Bromophenyl)-3-azabicyclo[310]hexane hydrochloride is a chemical compound that features a bicyclic structure with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the bicyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves the use of lithium bases such as lithium hydroxide (LiOH) or lithium diisopropylamide (LDA) to promote cyclization and achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom or the bromophenyl group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) under conditions like reflux in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products may include oxidized forms of the bicyclic structure.

    Reduction Reactions: Reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromophenyl group, which enhances its reactivity and potential for functionalization. This structural feature distinguishes it from other bicyclic compounds and contributes to its versatility in chemical synthesis and medicinal applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves the reaction of 4-bromobenzyl cyanide with cyclopentadiene followed by hydrogenation and quaternization.", "Starting Materials": [ "4-bromobenzyl cyanide", "cyclopentadiene", "hydrogen gas", "palladium on carbon", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "4-bromobenzyl cyanide is reacted with cyclopentadiene in the presence of a Lewis acid catalyst to form 1-(4-bromophenyl)-3-cyclopentadienylpropene.", "The resulting product is then hydrogenated using hydrogen gas and palladium on carbon as a catalyst to form 1-(4-bromophenyl)-3-cyclopentylpropane.", "The final step involves quaternization of the tertiary amine using hydrochloric acid in diethyl ether to form 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride." ] }

CAS No.

66504-53-8

Molecular Formula

C11H13BrClN

Molecular Weight

274.6

Purity

95

Origin of Product

United States

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